molecular formula C11H16N2O B1366473 (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine CAS No. 625410-03-9

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine

Cat. No.: B1366473
CAS No.: 625410-03-9
M. Wt: 192.26 g/mol
InChI Key: ZEGNVUVSGCGHFD-UHFFFAOYSA-N
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Description

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine is a compound that features both pyridine and vinyl ether functional groups. This unique combination of functional groups makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine typically involves the reaction of 2-(pyridin-2-yl)ethanol with 2-chloroethyl vinyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The vinyl ether group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the pyridine ring.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution reactions involving the amine group.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated and acylated amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for designing molecules with biological activity, such as enzyme inhibitors or receptor agonists/antagonists .

Industry

In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo polymerization reactions makes it useful in the production of specialty polymers .

Mechanism of Action

The mechanism by which (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine ring can participate in π-π stacking interactions, while the vinyl ether group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanol: Similar in structure but lacks the vinyl ether group.

    2-(Pyridin-2-yl)ethylamine: Similar but without the vinyl ether functionality.

    2-(Pyridin-2-yl)ethyl methacrylate: Contains a methacrylate group instead of a vinyl ether.

Uniqueness

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine is unique due to the presence of both pyridine and vinyl ether functional groups. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

N-(2-ethenoxyethyl)-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-14-10-9-12-8-6-11-5-3-4-7-13-11/h2-5,7,12H,1,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGNVUVSGCGHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396891
Record name (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625410-03-9
Record name (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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